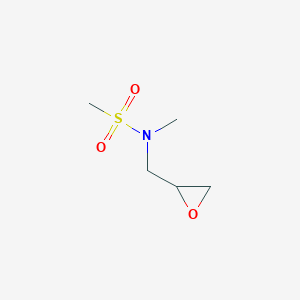
(S)-N-Methyl-N-(oxiran-2-ylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide is an organic compound with the chemical formula C5H11NO3S. It appears as a colorless to light yellow crystalline powder and is soluble in polar organic solvents such as alcohols and ketones. The compound has a melting point of approximately 70-75°C . It is commonly used as a reagent in organic synthesis, particularly for stereoselective reactions due to its epoxy structure and methylsulfonyl group .
Méthodes De Préparation
The synthesis of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide involves a two-step process:
Formation of a Stable Electrophilic Adduct: The starting material, 2-oxopropyl methanesulfonamide, is reacted with an electrophilic reagent to generate a stable electrophilic adduct.
Reaction with a Nucleophile: The stable electrophilic adduct is then reacted with a nucleophile, such as borane, to form N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide.
Analyse Des Réactions Chimiques
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide has several scientific research applications:
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The epoxy group in the compound can interact with different molecular targets, facilitating the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis and catalysis .
Comparaison Avec Des Composés Similaires
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide can be compared with other similar compounds, such as:
N-methyl-N-{[(2R)-oxiran-2-yl]methyl}methanesulfonamide: This compound has a similar structure but with the opposite stereochemistry at the epoxy group.
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}ethanesulfonamide: This compound has an ethyl group instead of a methyl group attached to the sulfonamide.
N-methyl-N-{[(2S)-oxiran-2-yl]methyl}benzenesulfonamide: This compound has a benzene ring attached to the sulfonamide instead of a methyl group.
The uniqueness of N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide lies in its specific stereochemistry and the presence of both an epoxy group and a methylsulfonyl group, which contribute to its reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C5H11NO3S |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
N-methyl-N-(oxiran-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6(10(2,7)8)3-5-4-9-5/h5H,3-4H2,1-2H3 |
Clé InChI |
DUCXLFIAGRGXAB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CO1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
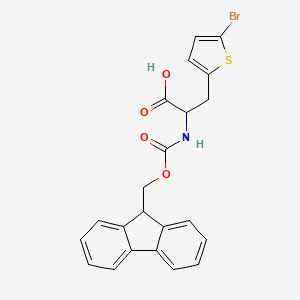
![N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13386544.png)
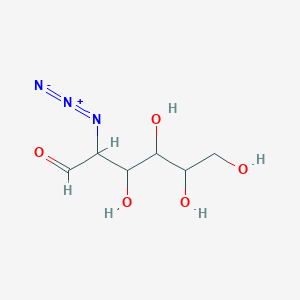
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
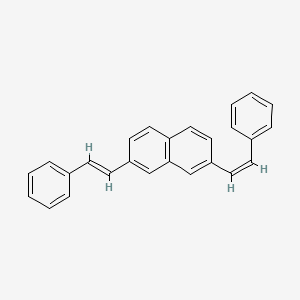
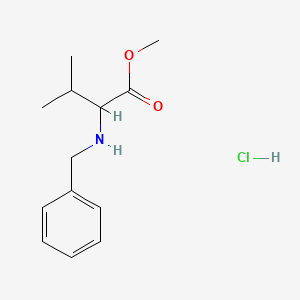
![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate](/img/structure/B13386566.png)
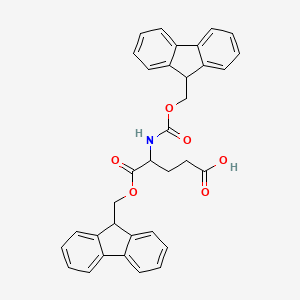
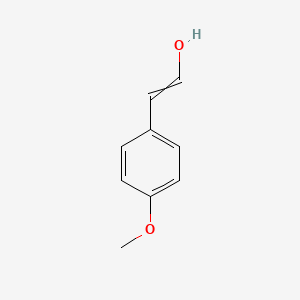
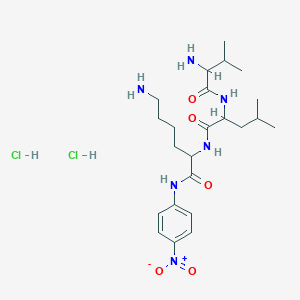
![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)
![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
